
4-Amino-2-(trifluoromethyl)phenol
Overview
Description
4-Amino-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenol ring
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 177.124 Da
Cellular Effects
Some studies suggest that similar compounds may play an important role in pharmaceuticals, agrochemicals, and materials
Molecular Mechanism
It is known that the compound belongs to the class of trifluoromethylbenzenes , which suggests that it may participate in reactions involving carbon-centered radical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the introduction of the amino group. One common method involves the trifluoromethylation of a suitable precursor, such as 4-nitrophenol, followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a hydroxyl group, leading to different chemical properties and applications
Uniqueness
4-Amino-2-(trifluoromethyl)phenol is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDAXCVWUKVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622141 | |
Record name | 4-Amino-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-76-8 | |
Record name | 4-Amino-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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